molecular formula C10H13NO4 B12514374 (1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid CAS No. 816452-92-3

(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid

Cat. No.: B12514374
CAS No.: 816452-92-3
M. Wt: 211.21 g/mol
InChI Key: RQTMIAHGTMNKIW-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives, leading to the formation of the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3

Properties

CAS No.

816452-92-3

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(1S,5R,8aS)-1-ethyl-3-oxo-1,5,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-2-8-6-4-3-5-7(9(12)13)11(6)10(14)15-8/h3,5-8H,2,4H2,1H3,(H,12,13)/t6-,7+,8-/m0/s1

InChI Key

RQTMIAHGTMNKIW-RNJXMRFFSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2CC=C[C@@H](N2C(=O)O1)C(=O)O

Canonical SMILES

CCC1C2CC=CC(N2C(=O)O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.